physical and chemical properties of 4-bromo-1-propyl-1H-pyrazole-3-carboxylic acid
physical and chemical properties of 4-bromo-1-propyl-1H-pyrazole-3-carboxylic acid
An In-depth Technical Guide on the Physical and Chemical Properties of 4-bromo-1-propyl-1H-pyrazole-3-carboxylic acid
Introduction
Pyrazole carboxylic acids are a pivotal class of heterocyclic compounds, forming the structural core of numerous molecules with significant applications in medicinal chemistry and agrochemicals.[1][2] Their versatile scaffold allows for extensive functionalization, enabling the fine-tuning of biological and physical properties. This guide focuses on a specific, yet under-documented, derivative: 4-bromo-1-propyl-1H-pyrazole-3-carboxylic acid .
While direct experimental data for this exact molecule is not extensively available in public literature, this document will provide a comprehensive overview of its anticipated physical and chemical properties.[3] This analysis is built upon the established characteristics of its structural analogs, such as 4-bromo-1H-pyrazole-3-carboxylic acid and 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid, combined with fundamental principles of organic chemistry.[4][5] This guide is intended for researchers, scientists, and professionals in drug development who require a robust understanding of this compound for synthesis, characterization, and application.
Physicochemical Properties
The physical properties of 4-bromo-1-propyl-1H-pyrazole-3-carboxylic acid are dictated by its molecular structure, which features a brominated pyrazole ring, an N-propyl substituent, and a carboxylic acid group. These functional groups contribute to its polarity, melting point, boiling point, and solubility. The data presented in Table 1 are estimated based on trends observed in closely related analogs.
Table 1: Estimated Physicochemical Properties of 4-bromo-1-propyl-1H-pyrazole-3-carboxylic acid and its Analogs
| Property | 4-bromo-1H-pyrazole-3-carboxylic acid | 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid | Estimated: 4-bromo-1-propyl-1H-pyrazole-3-carboxylic acid |
| Molecular Formula | C₄H₃BrN₂O₂[4] | C₅H₅BrN₂O₂[5] | C₇H₉BrN₂O₂ |
| Molecular Weight | 190.98 g/mol [4] | 205.01 g/mol [5] | 233.06 g/mol |
| Appearance | White powder[6][7] | Likely a solid | Expected to be a white to off-white solid |
| Melting Point | Not available | 211-213°C[5] | Expected to be slightly lower than the N-methyl analog due to the larger, more flexible propyl group potentially disrupting crystal packing. |
| Boiling Point | Not available | Predicted: 347.4 ± 27.0°C[5] | Expected to be higher than the N-methyl analog due to increased molecular weight and van der Waals forces. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and methanol. | Expected to be similar to the parent compound. | Lower solubility in polar solvents like water compared to the N-methyl and parent compounds due to the increased hydrophobic character of the propyl group. Likely soluble in a range of organic solvents. |
| pKa | Not experimentally determined. Estimated to be in the range of 3-5 for the carboxylic acid, typical for heterocyclic carboxylic acids.[8] | Expected to be similar to the parent compound. | The N-propyl group is not expected to significantly alter the pKa of the carboxylic acid compared to the N-methyl analog. |
Chemical Synthesis and Reactivity
The synthesis of 4-bromo-1-propyl-1H-pyrazole-3-carboxylic acid can be approached through several established routes for pyrazole derivatives. A plausible synthetic pathway is outlined below, followed by a discussion of its expected chemical reactivity.
Proposed Synthetic Pathway
A common strategy for constructing pyrazole rings involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[9] For N-substituted pyrazoles, the corresponding substituted hydrazine is used. The subsequent introduction of the bromine and carboxylic acid functionalities can be achieved through various methods. A logical synthetic workflow is depicted below.
Caption: Proposed synthetic workflow for 4-bromo-1-propyl-1H-pyrazole-3-carboxylic acid.
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Causality behind Experimental Choices:
-
Cyclocondensation: The reaction between propylhydrazine and a suitable 1,3-dicarbonyl equivalent is a direct and efficient method for forming the N-propylated pyrazole core.[9]
-
Bromination: N-Bromosuccinimide (NBS) is a common and regioselective reagent for the bromination of electron-rich heterocyclic rings like pyrazoles.
-
Hydrolysis: The final step involves the hydrolysis of the ester to the carboxylic acid, which can be achieved under either basic (e.g., using lithium hydroxide) or acidic conditions. Basic hydrolysis is often preferred to avoid potential side reactions.[9]
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Chemical Reactivity
The reactivity of 4-bromo-1-propyl-1H-pyrazole-3-carboxylic acid is governed by its three key functional components: the carboxylic acid, the brominated pyrazole ring, and the N-propyl group.
-
Carboxylic Acid Group: This group will undergo typical reactions of carboxylic acids:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst will form the corresponding esters.[5]
-
Amide Formation: Conversion to an acid chloride (e.g., using thionyl chloride or oxalyl chloride) followed by reaction with an amine is a standard method to produce pyrazole carboxamides, a class of compounds with significant biological activity.[9][10][11]
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.
-
-
Brominated Pyrazole Ring:
-
Nucleophilic Aromatic Substitution: The bromine atom at the C4 position can be susceptible to nucleophilic substitution, although this may require harsh conditions or metal catalysis depending on the nucleophile.[5]
-
Cross-Coupling Reactions: The C-Br bond provides a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents at the 4-position. This is a powerful tool for generating molecular diversity in drug discovery programs.
-
-
N-Propyl Group: The propyl group is generally stable but may influence the overall lipophilicity and steric environment of the molecule, which can in turn affect its biological activity and pharmacokinetic properties.
Experimental Protocols for Characterization
The following are detailed, step-by-step methodologies for the characterization of synthesized 4-bromo-1-propyl-1H-pyrazole-3-carboxylic acid.
Protocol 1: Melting Point Determination
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Objective: To determine the melting point range of the purified compound as an indicator of purity.
-
Methodology:
-
A small amount of the dry, crystalline solid is placed in a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The temperature is increased gradually, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.
-
-
Self-Validation: A sharp melting point range (typically < 2°C) is indicative of a pure compound.
Protocol 2: Spectroscopic Analysis
-
Objective: To confirm the chemical structure of the compound.
-
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum should show characteristic signals for the propyl group protons, the pyrazole ring proton, and the acidic proton of the carboxylic acid.
-
¹³C NMR: This will provide information on the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS):
-
This analysis will determine the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) should be observable in the mass spectrum.
-
-
Infrared (IR) Spectroscopy:
-
-
Self-Validation: The combination of these spectroscopic techniques should provide unambiguous confirmation of the proposed structure.
Caption: A logical workflow for the characterization of 4-bromo-1-propyl-1H-pyrazole-3-carboxylic acid.
Safety and Handling
While a specific safety data sheet for 4-bromo-1-propyl-1H-pyrazole-3-carboxylic acid is not available, precautions should be based on compounds with similar structures.[12][13]
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15] Avoid inhalation of dust and contact with skin and eyes.[12]
-
Hazards: Based on analogs, this compound may cause skin and serious eye irritation.[4] It may also cause respiratory irritation and could be harmful if swallowed.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]
Conclusion
4-bromo-1-propyl-1H-pyrazole-3-carboxylic acid is a compound with significant potential as a building block in the development of new pharmaceuticals and agrochemicals. While direct experimental data is sparse, this guide provides a solid foundation for its synthesis, characterization, and handling based on the well-established chemistry of its structural analogs. The proposed synthetic routes are robust, and the outlined characterization protocols will ensure the structural integrity and purity of the synthesized material. As research into novel pyrazole derivatives continues, a thorough understanding of the properties of such fundamental building blocks is essential for the advancement of medicinal and materials chemistry.
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